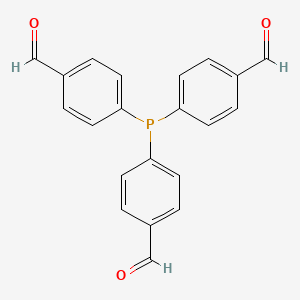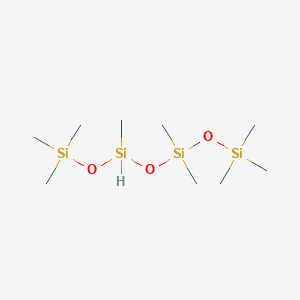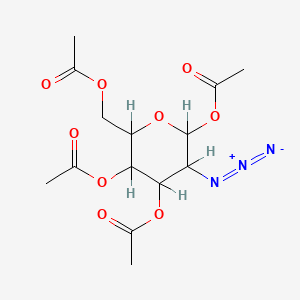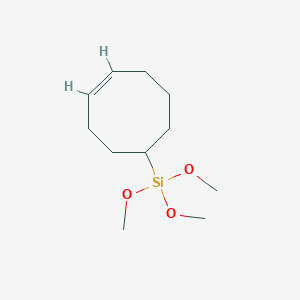
4-Cyclooctenyl Trimethoxysilane
Übersicht
Beschreibung
4-Cyclooctenyl Trimethoxysilane is an industrial-grade chemical with the molecular formula C11H22O3Si . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of trimethoxysilane, a related compound, involves several steps including the preparation of nano-copper using a wet chemical reduction method, followed by the preparation of a silicon powder-nano-copper catalyst mixture. The trimethoxysilane is then prepared using a fixed bed reactor . While the exact synthesis process for 4-Cyclooctenyl Trimethoxysilane is not specified in the search results, it may involve similar steps.Chemical Reactions Analysis
Trimethoxysilane, a related compound, is known to undergo a series of reactions such as copolymerization, polycondensation, and disproportionation reactions . It’s reasonable to assume that 4-Cyclooctenyl Trimethoxysilane might undergo similar reactions.Wissenschaftliche Forschungsanwendungen
Electrical Properties of Polyethylene Composites
Huang et al. (2009) explored the impact of the surface treatment of aluminum nanoparticles using nonpolar silane coupling agents, like octyl-trimethoxysilane, on the electrical properties of polyethylene composites. The study revealed that this treatment enhances the dielectric properties and resistivity of the composites, making them promising for applications in the electrical and electronic industries (Huang et al., 2009).
Synthesis of Amine-functionalized Silica
Soto-Cantu et al. (2012) described the synthesis and characterization of amine-functionalized colloidal silica, using trimethoxysilane derivatives. This research is important for a range of applications, including fundamental studies and practical applications in various fields (Soto-Cantu et al., 2012).
Proton Conducting Functional Group for PEM
Wang et al. (2012) synthesized a compound using 4-cyanophenol and sodium azide in a water solvent, followed by condensation with (3-chloropropyl) trimethoxysilane. This process aimed at developing proton conducting functional groups for proton exchange membranes (PEMs), showing potential environmental benefits due to the use of water solvent and minimal waste (Wang et al., 2012).
Loop Formation of Oligosilsesquioxanes
Pakjamsai and Kawakami (2004) examined the products in the hydrolysis of (4-substituted phenyl)trimethoxysilane, revealing insights into the formation of oligosilsesquioxanes with various silicon atoms, which is significant for understanding and manipulating silsesquioxane structures (Pakjamsai & Kawakami, 2004).
Lactonization System Facilitated by a Trimethyl Lock
Wang et al. (1996) investigated a “trimethyl lock” mechanism that significantly facilitates the lactonization of specific compounds. This system has potential applications in the preparation of prodrugs and the development of redox-sensitive protecting groups (Wang et al., 1996).
Removal of Cu(II) from Aqueous Solutions
Liu et al. (2016) synthesized and characterized Fe3O4@hexadecyl trimethoxysilane@chitosan composites for the efficient removal of Cu(II) from aqueous solutions. The composites demonstrated high adsorption capacity and potential for wastewater treatment applications (Liu et al., 2016).
Dye-Sensitized Solar Cells
Jovanovski et al. (2006) introduced a trimethoxysilane derivative for use as a gel electrolyte in dye-sensitized solar cells. This innovation offers a more solid-state device with satisfactory efficiency, opening new avenues for solar cell technology (Jovanovski et al., 2006).
UV-Curable Nano-Silver Containing Polyurethane Hybrid Coatings
Toker et al. (2013) presented the preparation of UV-curable, nano-silver containing polyurethane-based hybrid coatings using trimethoxysilane end-capped coupling agents. These coatings exhibited strong antibacterial activity and are promising for various applications (Toker et al., 2013).
Silsesquioxanes Derived from Trimethoxysilane
Eisenberg et al. (2002) conducted a study on the polycondensation of trimethoxysilane derivatives, leading to the formation of silsesquioxanes. This research contributes to the understanding of silsesquioxane chemistry and its potential applications (Eisenberg et al., 2002).
Surface Modification of Ceramic Membranes
Hendren et al. (2009) explored surface treatments using trimethoxysilane derivatives for ceramic membranes in direct contact membrane distillation. This study is crucial for developing more efficient membrane technologies (Hendren et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl]-trimethoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)11-9-7-5-4-6-8-10-11/h4-5,11H,6-10H2,1-3H3/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPUVYZACVLAQO-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCCC=CCC1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[Si](C1CCC/C=C\CC1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306193 | |
| Record name | 5-(Trimethoxysilyl)cyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclooctenyl Trimethoxysilane | |
CAS RN |
67592-37-4 | |
| Record name | 5-(Trimethoxysilyl)cyclooctene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67592-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trimethoxysilyl)cyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)
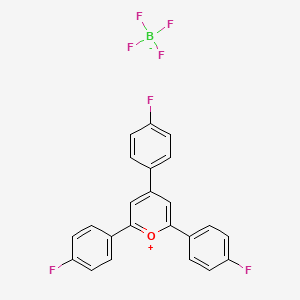
![9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate](/img/structure/B3068559.png)
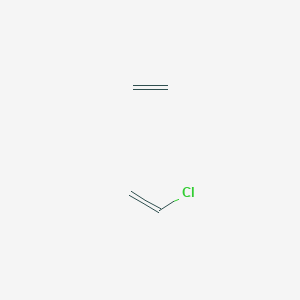
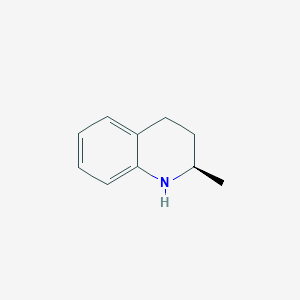
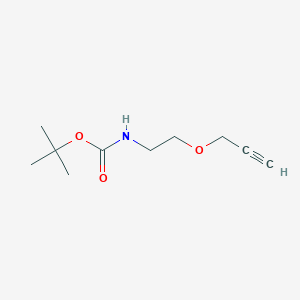
![5-[4-(4-chlorophenyl)sulfonylphenyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B3068588.png)
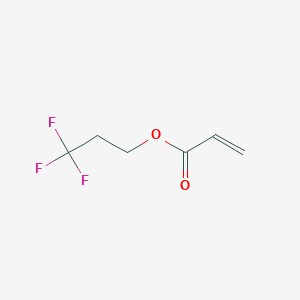
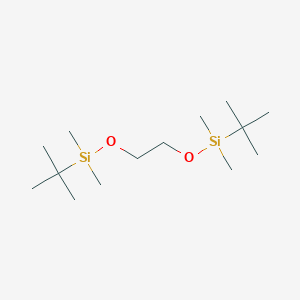
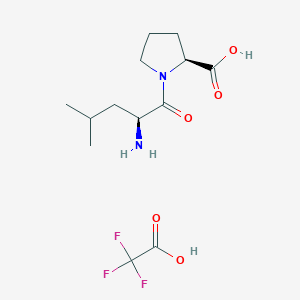
![Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-](/img/structure/B3068630.png)
